2-Dimethylamino-isonicotinic acid
Overview
Description
2-Dimethylamino-isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Dimethylamino-isonicotinic acid include a molecular weight of 166.18 .
Scientific Research Applications
Polymer Synthesis
This compound is used in the synthesis of polymers, such as in the aqueous RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to create homopolymers . These polymers have applications in various fields including materials science and biomedicine.
Miniemulsion Polymerization
It serves as a monomer in miniemulsion polymerization processes to produce nanogels and interpenetrating polymer networks . These have potential uses in drug delivery systems and tissue engineering.
Photoelectrochemical Applications
Bi-isonicotinic acid derivatives are used as ligands in organometallic dyes for photoelectrochemical applications, which is crucial for dye-sensitized solar cells .
Pharmaceutical Research
Derivatives of isonicotinic acid, which include 2-Dimethylamino-isonicotinic acid, are explored for their potential in creating new pharmaceuticals . This includes research into antibiotics and other therapeutic agents.
Plant Disease Control
Modifications of isonicotinic acids are studied for their efficacy in inducing plants’ natural immune systems against diseases .
Nucleic Acid Research
The compound has been modified for use in oligonucleotide synthesis, which can have applications in genetic research and therapy .
Future Directions
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used in the treatment of tuberculosis, suggesting that the compound may target mycobacteria .
Mode of Action
It is known that isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . This suggests that 2-Dimethylamino-isonicotinic acid might also require activation to interact with its targets.
Biochemical Pathways
Isonicotinic acid derivatives have been shown to have anti-mycobacterial activity , suggesting that the compound may affect pathways related to bacterial growth and survival.
Pharmacokinetics
It is known that isoniazid, a derivative of isonicotinic acid, has a two-compartment pharmacokinetic model with an initial half-life of 028 hours and a terminal half-life of 204 hours . This might suggest similar pharmacokinetic properties for 2-Dimethylamino-isonicotinic acid.
Result of Action
It is known that isonicotinic acid derivatives have anti-mycobacterial activity , suggesting that the compound may have a bactericidal or bacteriostatic effect on mycobacteria.
Action Environment
It is known that the efficacy of isoniazid, a derivative of isonicotinic acid, can be influenced by factors such as the presence of resistance mutations in mycobacteria . This suggests that the action of 2-Dimethylamino-isonicotinic acid may also be influenced by environmental factors such as the genetic characteristics of the target organisms.
properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSLUVHHJGCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424431 | |
Record name | 2-Dimethylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77314-81-9 | |
Record name | 2-Dimethylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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